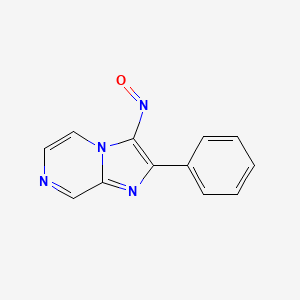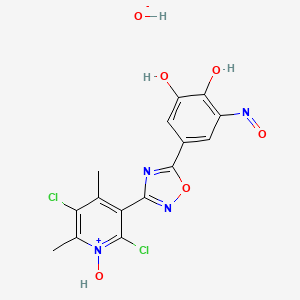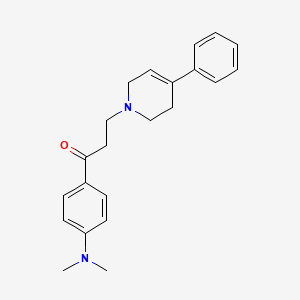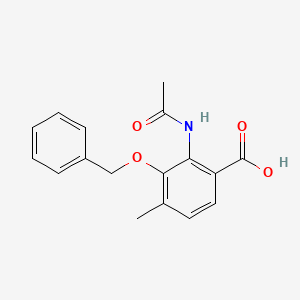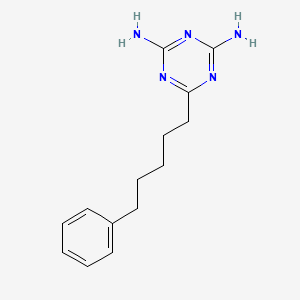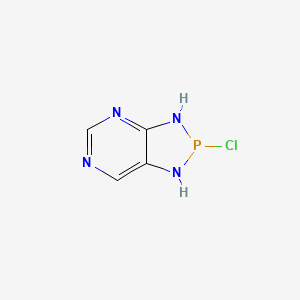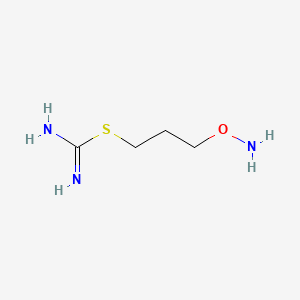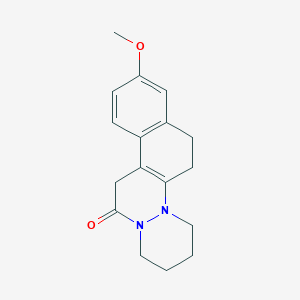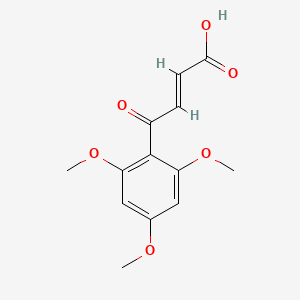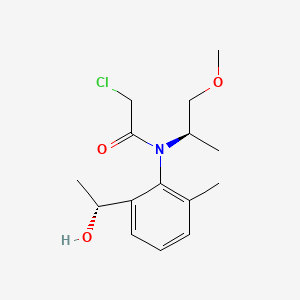
Acetamide, 2-chloro-N-(2-(1-hydroxyethyl)-6-methylphenyl)-N-(2-methoxy-1-methylethyl)-, (R*,R*)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, 2-chloro-N-(2-(1-hydroxyethyl)-6-methylphenyl)-N-(2-methoxy-1-methylethyl)-, (R*,R*)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chloroacetamide group, a hydroxyethyl group, and a methoxy-methylethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-(2-(1-hydroxyethyl)-6-methylphenyl)-N-(2-methoxy-1-methylethyl)-, (R*,R*)- typically involves multi-step organic reactions. The process may start with the chlorination of acetamide, followed by the introduction of the hydroxyethyl and methoxy-methylethyl groups through nucleophilic substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to achieve high yields and purity. The industrial methods would also focus on optimizing the cost-effectiveness and environmental impact of the production process.
化学反应分析
Types of Reactions
Acetamide, 2-chloro-N-(2-(1-hydroxyethyl)-6-methylphenyl)-N-(2-methoxy-1-methylethyl)-, (R*,R*)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloroacetamide group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the chloroacetamide group would yield an amine.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Acetamide, 2-chloro-N-(2-(1-hydroxyethyl)-6-methylphenyl)-N-(2-methoxy-1-methylethyl)-, (R*,R*)- involves its interaction with specific molecular targets. The chloroacetamide group may act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The hydroxyethyl and methoxy-methylethyl groups may enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-methyl-: Similar structure but lacks the methoxy-methylethyl group.
Acetamide, 2-chloro-N-(2-(1-hydroxyethyl)-6-methylphenyl)-N-methyl-: Similar structure but lacks the methoxy-methylethyl group.
Uniqueness
The uniqueness of Acetamide, 2-chloro-N-(2-(1-hydroxyethyl)-6-methylphenyl)-N-(2-methoxy-1-methylethyl)-, (R*,R*)- lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxyethyl and methoxy-methylethyl groups may enhance its solubility and interaction with biological targets.
属性
CAS 编号 |
96394-96-6 |
|---|---|
分子式 |
C15H22ClNO3 |
分子量 |
299.79 g/mol |
IUPAC 名称 |
2-chloro-N-[2-[(1R)-1-hydroxyethyl]-6-methylphenyl]-N-[(2R)-1-methoxypropan-2-yl]acetamide |
InChI |
InChI=1S/C15H22ClNO3/c1-10-6-5-7-13(12(3)18)15(10)17(14(19)8-16)11(2)9-20-4/h5-7,11-12,18H,8-9H2,1-4H3/t11-,12-/m1/s1 |
InChI 键 |
RHQOAOWAVCKBEK-VXGBXAGGSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)[C@@H](C)O)N([C@H](C)COC)C(=O)CCl |
规范 SMILES |
CC1=C(C(=CC=C1)C(C)O)N(C(C)COC)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



